4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a propyl group at the 4-position and a piperidinylmethyl group substituted with a pyridinyl moiety. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways and are often associated with cancer when mutated or overexpressed .
Mode of Action
Similar compounds like imatinib have been found to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, including those involved in cell growth, differentiation, and survival .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the disruption of cell signaling pathways, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with a benzoyl chloride derivative under basic conditions.
Final Assembly: The final compound is assembled by linking the piperidinylmethyl group to the benzamide core through an amide bond formation reaction, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares a similar benzamide core but differs in the substitution pattern and functional groups.
Imatinib: A well-known tyrosine kinase inhibitor with a similar piperidine and benzamide structure but different substituents.
Uniqueness
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-propyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-5-17-7-9-19(10-8-17)21(25)23-16-18-11-14-24(15-12-18)20-6-3-4-13-22-20/h3-4,6-10,13,18H,2,5,11-12,14-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYTBVAYTVTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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